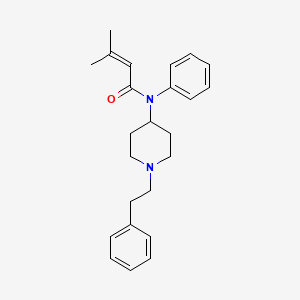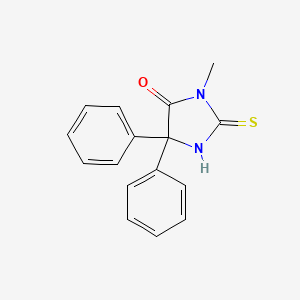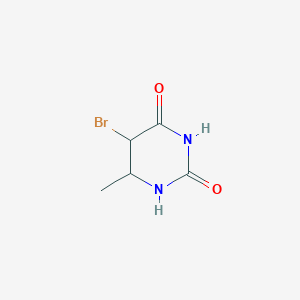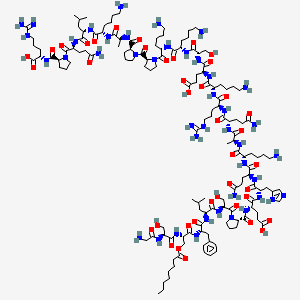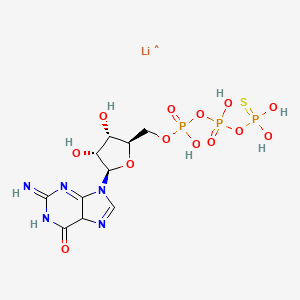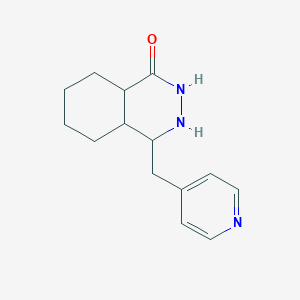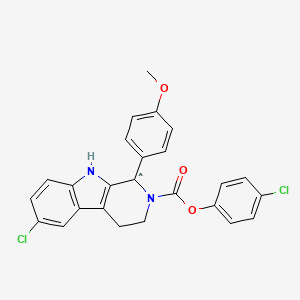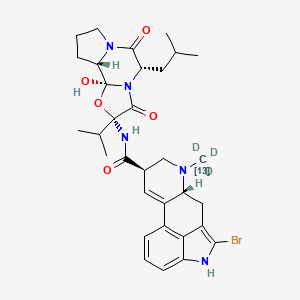
Bromocriptine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromocriptine-13C,d3: is a labeled analogue of bromocriptine, a dopamine receptor agonist. It is primarily used as an internal standard for the quantification of bromocriptine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Bromocriptine itself is an ergoline derivative with significant biological activity, particularly in the treatment of conditions like Parkinson’s disease, hyperprolactinemia, and acromegaly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromocriptine-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the bromocriptine molecule. The detailed synthetic route is proprietary, but it generally involves the following steps:
Starting Material: Bromocriptine is used as the starting material.
Isotope Incorporation: Carbon-13 and deuterium are introduced into specific positions of the molecule through isotopic labeling techniques.
Purification: The labeled compound is purified to achieve high isotopic purity (>99% deuterated forms).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using reactors and controlled environments to ensure the incorporation of isotopes.
Purification and Quality Control: Employing techniques like high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Bromocriptine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-brominated compounds .
Scientific Research Applications
Bromocriptine-13C,d3 has a wide range of scientific research applications, including:
Mechanism of Action
Bromocriptine-13C,d3, like bromocriptine, acts as a dopamine D2 receptor agonist. The mechanism involves:
Dopamine Receptor Activation: Binding to dopamine D2 receptors, leading to inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Calcium Modulation: Reducing intracellular calcium concentrations, which affects neurotransmitter release and cellular signaling.
Pathways Involved: The compound influences pathways related to prolactin secretion, motor control, and metabolic regulation.
Comparison with Similar Compounds
Bromocriptine: The parent compound, used for similar therapeutic purposes.
Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Bromocriptine-13C,d3 is unique due to its isotopic labeling, which makes it an invaluable tool for precise quantification and analysis in research settings. Its labeled nature allows for accurate tracking and measurement in complex biological systems .
Properties
Molecular Formula |
C32H40BrN5O5 |
|---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1/i5+1D3 |
InChI Key |
OZVBMTJYIDMWIL-ZCKMBJTMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)
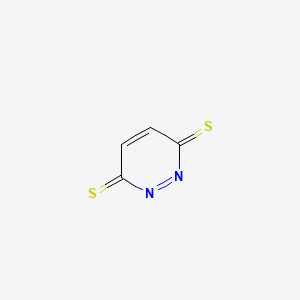
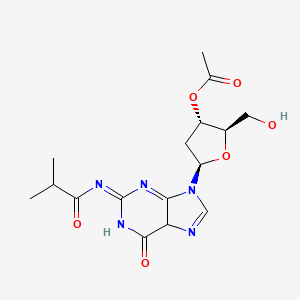
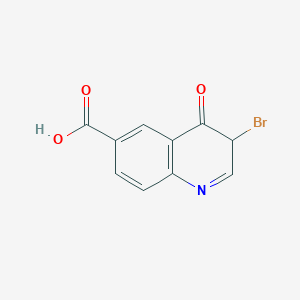
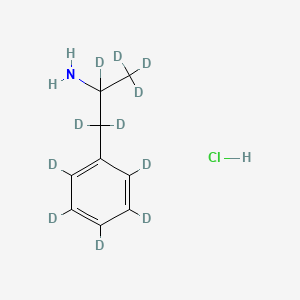
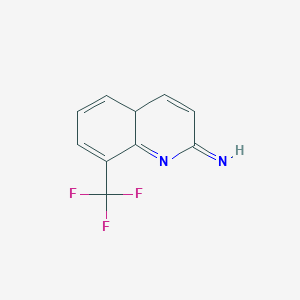
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
